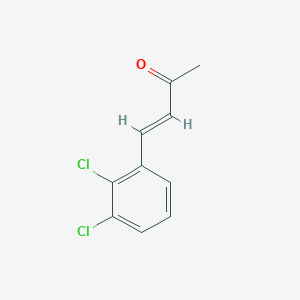
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzimidazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 5-Bromo-2-fluorobenzotrifluoride
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 3-Bromo-2-fluoro-6-methylpyridine
Uniqueness
What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H3BrF4N2 |
|---|---|
Molekulargewicht |
283.02 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
InChI-Schlüssel |
UBXCTHHFVJSRQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)


![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)

![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)

